molecular formula C9H10N2O2 B181445 methyl (E)-3-(6-aminopyridin-3-yl)acrylate CAS No. 179625-70-8

methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Cat. No. B181445
M. Wt: 178.19 g/mol
InChI Key: SIURSMPFFMLOEH-HWKANZROSA-N
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Description

Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is a chemical compound that has gained significant interest in the scientific community due to its potential applications in medicinal chemistry. It is a versatile compound that can be synthesized using various methods and has been found to have several biochemical and physiological effects.

Scientific Research Applications

1. Synthesis and Chemical Reactions

  • Microwave-Assisted Cyclocondensation : Methyl (E)-3-(6-aminopyridin-3-yl)acrylate is used in microwave-induced cyclocondensation for rapid synthesis of 3-substituted-2H-pyrido[1,2-a]pyrimidin-2-ones, demonstrating high selectivity and good yields in short reaction times (Satyanarayana et al., 2013).

2. Polymer Science and Materials

  • Polymerizable Photoinitiators : The compound is utilized in the design and synthesis of photoinitiators for radical polymerization, like thioxanthone-based photoinitiators, showing potential applications in the fields of food packing and biomedical applications (Wu et al., 2016).

3. Environmental and Industrial Applications

  • Methyl Acrylate Waste Gas Treatment : Research demonstrates the effectiveness of using biotrickling filters packed with ceramic particles for the removal of methyl acrylate waste gas, providing an environmentally friendly solution for handling toxic chemical materials (Wu et al., 2016).

4. Organometallic Chemistry

  • Catalysis and Synthesis of Complexes : In organometallic chemistry, methyl (E)-3-(6-aminopyridin-3-yl)acrylate plays a role in the formation of chromium methyl complexes through processes like oxidative addition and reductive alkylation (Noor et al., 2015).

5. Solar Energy and Photovoltaic Cells

  • Dye-Sensitized Solar Cells : The compound is used in the synthesis of organic dyes for dye-sensitized solar cells (DSSCs), demonstrating enhanced photovoltaic properties and contributing to advancements in solar energy technology (Saritha et al., 2017).

6. Corrosion Science

  • Corrosion Inhibition : Studies have shown that self-assembled films using derivatives of methyl (E)-3-(6-aminopyridin-3-yl)acrylate can effectively inhibit corrosion on iron surfaces, indicating its potential in corrosion prevention technologies (Zhang Zhe et al., 2009).

properties

IUPAC Name

methyl (E)-3-(6-aminopyridin-3-yl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-13-9(12)5-3-7-2-4-8(10)11-6-7/h2-6H,1H3,(H2,10,11)/b5-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIURSMPFFMLOEH-HWKANZROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl (E)-3-(6-aminopyridin-3-yl)acrylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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